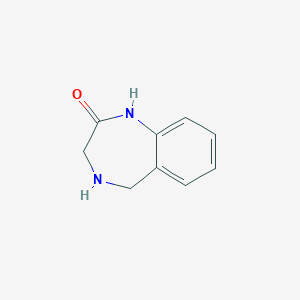

1,3,4,5-Tétrahydro-2H-1,4-benzodiazépine-2-one

Vue d'ensemble

Description

1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine class, which is known for its broad spectrum of biological activities, including anxiolytic, anticonvulsant, and analgesic effects. These compounds are recognized for their ability to bind to benzodiazepine receptors and have been the subject of extensive pharmacological studies .

Synthesis Analysis

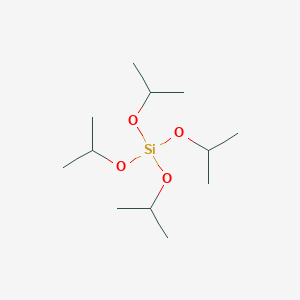

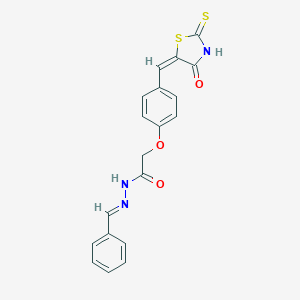

Several methods have been developed for the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives. One approach involves the synthesis of 4-N-alkylamino derivatives and corresponding ammonium quaternary salts, which were evaluated for psychotropic activity . Another method includes the enantioselective synthesis of 4-substituted derivatives through chiral Lewis base-catalyzed hydrosilylation, yielding products with high enantioselectivity . Additionally, a one-pot synthesis method using a sequential Ugi 4CC/Staudinger/aza-Wittig reaction has been reported . A five-component condensation reaction has also been utilized to synthesize 2-aryl derivatives with antibacterial activities . Moreover, cycloaddition reactions have been employed to create 2a,4-disubstituted derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For instance, the absolute configuration of one of the enantioselectively synthesized products was determined by X-ray crystallographic analysis . Similarly, the structure of a synthesized compound was confirmed unambiguously by single-crystal X-ray analysis . The crystal and molecular structure of a 5-(3-methylbenzoyl) derivative was studied, revealing intermolecular hydrogen bonding and π-π interactions, which were further analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-1,4-benzodiazepin-2-one derivatives has been explored in various reactions. For example, the reactions of 2,3-dihydro-1H-1,5-benzodiazepines with chloroacetyl chlorides have been studied, leading to the synthesis of azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones, with some cases showing ring contraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological activities. The synthesized derivatives have been characterized using techniques such as IR spectroscopy, mass spectrometry, 1H NMR, and 13C NMR . The electronic properties were also studied using density functional theory calculations, which included frontier molecular orbital energies and molecular electrostatic potential maps to identify chemical reactive sites .

Applications De Recherche Scientifique

Activité anti-VIH

Il a été démontré que le composé inhibait significativement la réplication du VIH-1 . Il fait partie d’une série de composés connus sous le nom de 1,3,4,5-tétrahydro-2H-1,4-benzodiazépine-2-ones (TBO), qui ont démontré une activité anti-VIH-1 significative .

Synthèse de nouveaux dérivés de benzodiazépine

Ce composé est utilisé dans la synthèse de nouveaux dérivés de benzodiazépine, qui sont soupçonnés de posséder diverses activités pharmacologiques .

Activités anticonvulsivantes

De nouveaux dérivés de 1,3,4,5-tétrahydro-6-alcoxy-2H-1-benzazépine-2-one, synthétisés à partir de ce composé, ont été testés pour leurs activités anticonvulsivantes. Ces activités ont été évaluées à l’aide du test d’électrochoc maximal (MES), du test de pentylène tétrazol sous-cutané (scPTZ) et du test de neurotoxicité au rotarod .

Mécanisme D'action

Target of Action

It has been shown to possess significant anti-hiv-1 activity , suggesting that it may interact with proteins involved in the HIV-1 replication process.

Mode of Action

It is known to inhibit HIV-1 replication

Biochemical Pathways

The biochemical pathways affected by 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one are likely related to the HIV-1 replication process, given its demonstrated anti-HIV-1 activity . .

Pharmacokinetics

Its physical and chemical properties such as melting point (143-144 °c), boiling point (3390±210 °C), and solubility in DMSO and methanol can influence its bioavailability.

Result of Action

The result of the action of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is the inhibition of HIV-1 replication . This suggests that it may have potential therapeutic applications in the treatment of HIV-1 infections.

Action Environment

The action, efficacy, and stability of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

Safety and Hazards

Safety precautions for handling TBO include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFEIDZVHGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171291 | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1824-72-2 | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

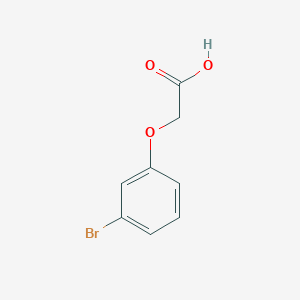

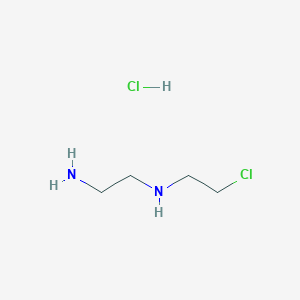

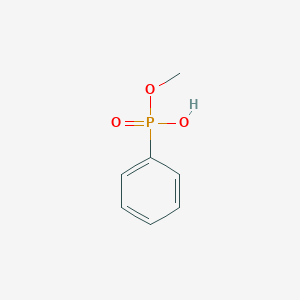

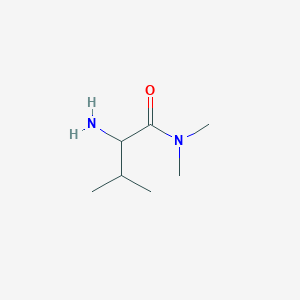

Synthesis routes and methods

Procedure details

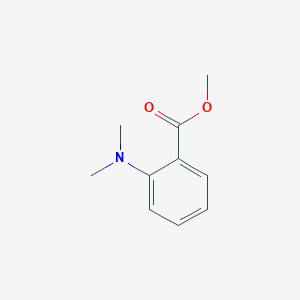

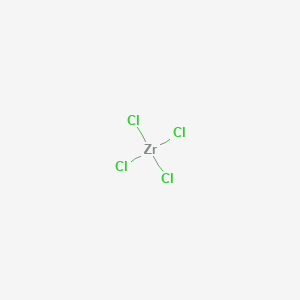

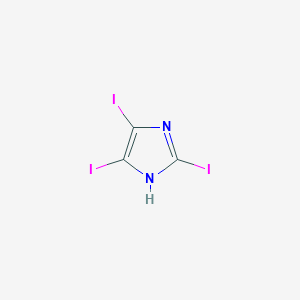

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of TBO derivatives in the context of HIV research?

A: TBO derivatives are structurally similar to 4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO) compounds, which have demonstrated significant anti-HIV-1 activity [, ]. Researchers investigated TBOs, which are essentially truncated TIBO analogues, to understand the impact of removing the 5-membered imidazole ring on anti-HIV activity.

Q2: What were the key findings regarding the anti-HIV activity of TBO derivatives?

A: While TBO derivatives exhibited lower potency compared to their parent TIBO compounds, they still displayed significant anti-HIV-1 activity [, ]. This finding suggests that the core structure of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one holds potential for further development as a scaffold for anti-HIV drug discovery.

Q3: How does the structure of TBO derivatives relate to their activity?

A: The research primarily focuses on the removal of the 5-membered imidazole ring present in TIBO compounds [, ]. Further studies exploring modifications to the substituents on the 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one core could provide valuable insights into structure-activity relationships and guide the development of more potent and selective anti-HIV agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)